molecular formula C13H20Cl2N2 B3218193 2-Phenyl-2,7-diazaspiro[4.4]nonane dihydrochloride CAS No. 1187930-60-4

2-Phenyl-2,7-diazaspiro[4.4]nonane dihydrochloride

Cat. No.: B3218193
CAS No.: 1187930-60-4
M. Wt: 275.21 g/mol
InChI Key: USLWVSJBWSSHMY-UHFFFAOYSA-N
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Description

Significance of Diazaspiro[4.4]nonane Scaffolds in Contemporary Drug Discovery

The diazaspiro[4.4]nonane scaffold is a prime example of a sp³-rich molecular framework, a feature increasingly sought after in modern drug discovery. Unlike flat, aromatic structures, the inherent three-dimensionality of spirocycles allows for a more precise and multifaceted interaction with the complex topographies of protein binding pockets. This can lead to enhanced potency and selectivity, as well as improved physicochemical properties that are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Recent research has highlighted the utility of the 2,7-diazaspiro[4.4]nonane core in the development of potent sigma receptor (SR) ligands. A 2023 study published in the Journal of Medicinal Chemistry detailed the design and synthesis of a series of these derivatives, demonstrating their potential in modulating sigma receptor activity. acs.orgnih.gov The study revealed that this scaffold provides an optimal arrangement for binding to both sigma-1 (S1R) and sigma-2 (S2R) receptors. acs.org The protonated nitrogen within the core structure is believed to form key interactions, such as salt bridges or hydrogen bonds, with conserved aspartate residues in the receptor binding sites. acs.org

Overview of Sigma Receptor Ligands and Their Emerging Therapeutic Relevance

Initially misclassified as a subtype of opioid receptors, sigma receptors are now recognized as a distinct class of proteins with two main subtypes, σ₁ and σ₂. nih.gov These receptors are implicated in a wide array of cellular functions and are considered promising targets for the treatment of a variety of disorders.

Sigma-1 receptors are involved in the modulation of various neurotransmitter systems and have been identified as potential targets for treating central nervous system conditions such as neuropathic pain, depression, and neurodegenerative diseases. nih.govresearchgate.net Conversely, sigma-2 receptors are overexpressed in several types of cancer cells, making them an attractive target for the development of novel anti-cancer therapies. nih.gov

Ligands that can selectively or non-selectively bind to these receptors are of great interest. The 2-Phenyl-2,7-diazaspiro[4.4]nonane scaffold has proven to be a valuable starting point for the development of such ligands. Research has shown that derivatives of this scaffold can exhibit high affinity for both sigma receptor subtypes, with some compounds demonstrating potent antiallodynic activity in preclinical models of pain. nih.gov

A 2023 study in the Journal of Medicinal Chemistry investigated a series of 2,7-diazaspiro[4.4]nonane derivatives and their binding affinities for sigma-1 and sigma-2 receptors. The findings from this research are summarized in the table below, illustrating the impact of different substituents on receptor affinity.

Table 1: Sigma Receptor Binding Affinities of 2,7-Diazaspiro[4.4]nonane Derivatives

Compound R Ki (nM) σ₁ Ki (nM) σ₂
8a Phenyl 1.8 27
8b 2-Phenylethyl 3.2 3.5
8c 3-Phenylpropyl 3.0 2.6
8d 4-Phenylbutyl 11 2.9

Data sourced from the Journal of Medicinal Chemistry, 2023. acs.org

Historical Context of Spirocyclic Amines in Pharmacological Research

The exploration of spirocyclic amines in pharmacology is not a recent phenomenon. For decades, medicinal chemists have been intrigued by the unique structural and conformational properties of these compounds. The rigid nature of the spirocyclic core can lock a molecule into a specific conformation, which can be advantageous for receptor binding.

Early examples of spirocyclic amines in drug development paved the way for the more sophisticated designs seen today. The inherent complexity of their synthesis was once a significant barrier, but advancements in synthetic methodologies have made these scaffolds more accessible for library synthesis and lead optimization. The development of compounds based on the diazaspiro[4.4]nonane framework is a testament to this progress, showcasing the continued evolution and application of spirocyclic amines in the quest for novel therapeutics.

Properties

IUPAC Name

2-phenyl-2,7-diazaspiro[4.4]nonane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-12(5-3-1)15-9-7-13(11-15)6-8-14-10-13;;/h1-5,14H,6-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLWVSJBWSSHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(C2)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2,7 Diazaspiro 4.4 Nonane Dihydrochloride

Strategies for Spiro[4.4]nonane Core Construction

The assembly of the 2,7-diazaspiro[4.4]nonane core is a key challenge in the synthesis of its derivatives. Various cyclization strategies have been developed to efficiently create this unique spirocyclic system, which features two nitrogen-containing rings sharing a single carbon atom.

Base-catalyzed intramolecular cyclization is a plausible and established strategy for the formation of heterocyclic rings. In the context of synthesizing the 2,7-diazaspiro[4.4]nonane core, this approach would typically involve a linear precursor containing nucleophilic nitrogen moieties and suitably positioned electrophilic centers. A strong, non-nucleophilic base is often employed to deprotonate one of the nitrogen atoms, thereby increasing its nucleophilicity and promoting an intramolecular attack to form one of the pyrrolidine (B122466) rings.

A hypothetical synthetic precursor for such a cyclization could be a suitably substituted diethyl 3,3'-(phenylazanediyl)dipropanoate. Treatment of this precursor with a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) would facilitate a Dieckmann-type condensation, leading to the formation of one of the heterocyclic rings. Subsequent reduction and further cyclization steps would ultimately yield the diazaspiro[4.4]nonane core. The choice of base and reaction conditions is critical to control the regioselectivity of the cyclization and to avoid undesired side reactions.

Asymmetric Michael addition reactions represent a powerful tool in the stereocontrolled synthesis of complex cyclic molecules, including the diazaspiro[4.4]nonane scaffold. This method involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, where the stereochemical outcome is directed by a chiral catalyst. This approach is particularly valuable for establishing specific stereocenters within the spirocyclic framework.

Table 1: Key Features of Spiro[4.4]nonane Core Construction Strategies

Methodology Key Reagents/Catalysts General Principle Advantages
Base-Catalyzed Cyclization Strong bases (e.g., NaH, LDA) Intramolecular condensation of a linear precursor. Potentially high yields, straightforward approach.
Asymmetric Michael Addition Chiral catalysts (e.g., chiral ligands with metal salts) Stereocontrolled conjugate addition to an α,β-unsaturated system. High enantioselectivity, control over stereochemistry.

Functionalization and Substitution at Nitrogen Centers of the Diazaspiro[4.4]nonane Scaffold

Once the 2,7-diazaspiro[4.4]nonane core is assembled, further diversification can be achieved by functionalizing the two nitrogen atoms. These modifications are essential for tuning the physicochemical and biological properties of the resulting molecules.

The introduction of an aryl group, such as a phenyl moiety, onto one of the nitrogen atoms of the diazaspiro[4.4]nonane scaffold is a key step in the synthesis of 2-Phenyl-2,7-diazaspiro[4.4]nonane. Two primary methods for achieving this transformation are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govresearchgate.netnih.gov This reaction would involve coupling the 2,7-diazaspiro[4.4]nonane, or a protected version thereof, with an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is critical for the efficiency of the reaction and can influence the scope of both the amine and aryl halide coupling partners. nih.gov

Nucleophilic aromatic substitution (SNAr) offers an alternative, metal-free approach. semanticscholar.org This reaction typically requires an electron-deficient aryl halide, such as a fluorobenzene (B45895) derivative bearing electron-withdrawing groups (e.g., nitro groups) ortho or para to the fluorine atom. The nucleophilic nitrogen of the diazaspiro[4.4]nonane attacks the electron-deficient aromatic ring, displacing the halide and forming the desired N-aryl bond. For unactivated fluoroarenes, organic photoredox catalysis can enable this transformation under mild conditions. semanticscholar.org

Further diversification of the diazaspiro[4.4]nonane scaffold can be readily achieved through N-alkylation and N-acylation reactions. These reactions allow for the introduction of a wide variety of functional groups at the nitrogen centers.

N-Alkylation involves the reaction of the diazaspiro[4.4]nonane with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an alkyl sulfonate, typically in the presence of a base. nih.gov The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the secondary amine, increasing its nucleophilicity and facilitating the substitution reaction. The choice of solvent and temperature can influence the rate and selectivity of the alkylation.

N-Acylation is achieved by treating the diazaspiro[4.4]nonane with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct. For less reactive N-aryl systems, more forcing conditions or the use of a catalyst may be necessary to facilitate the acylation. This method is useful for introducing carbonyl-containing moieties, which can serve as handles for further functionalization or as key pharmacophoric elements.

Reductive amination and amide reduction are versatile methods for the functionalization of the nitrogen centers of the diazaspiro[4.4]nonane scaffold, allowing for the introduction of a wide range of substituents.

Reductive amination provides a means to introduce alkyl groups onto the nitrogen atoms. This two-step, one-pot process involves the reaction of the diazaspiro[4.4]nonane with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material.

Amide reduction can be employed to convert an N-acylated diazaspiro derivative back to an N-alkylated product. For example, if one of the nitrogen atoms has been acylated, the resulting amide can be reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4). This two-step sequence of acylation followed by reduction provides an alternative route to N-alkylated derivatives, particularly when direct alkylation is problematic.

Table 2: Overview of Functionalization Reactions at Nitrogen Centers

Reaction Reagents Purpose Key Features
Buchwald-Hartwig Amination Aryl halide, Pd catalyst, phosphine ligand, base Introduction of aryl groups. nih.govresearchgate.netnih.gov Versatile, wide substrate scope. nih.gov
Nucleophilic Aromatic Substitution Electron-deficient aryl halide, base Introduction of aryl groups. semanticscholar.org Metal-free alternative. semanticscholar.org
N-Alkylation Alkyl halide/sulfonate, base Introduction of alkyl groups. nih.gov Straightforward, common transformation.
N-Acylation Acyl chloride/anhydride, base Introduction of acyl groups. Forms stable amide bonds.
Reductive Amination Aldehyde/ketone, reducing agent (e.g., NaBH3CN) Introduction of substituted alkyl groups. Controlled alkylation, avoids over-alkylation.
Amide Reduction LiAlH4 or other strong reducing agents Conversion of N-acyl to N-alkyl groups. Provides an alternative to direct alkylation.

Stereochemical Control in Spiro[4.4]nonane Synthesis

The synthesis of spiro[4.4]nonane derivatives, including the 2,7-diaza analogues, presents significant stereochemical challenges due to the presence of a central quaternary spirocarbon and potentially multiple other stereocenters on the two rings. Achieving control over the absolute and relative configuration of these centers is crucial for developing enantiomerically pure compounds for various applications. Researchers have developed several strategies to address this challenge, broadly categorized into asymmetric catalysis, biocatalysis, and chiral pool synthesis.

A prominent approach involves the asymmetric modification of a prochiral precursor, such as spiro[4.4]nonane-1,6-dione. The enantioselective reduction of this dione (B5365651) is a key strategy for producing optically active spirodiols, which are valuable chiral intermediates. researchgate.net One effective method employs an oxazaborolidine reagent as a catalyst for the highly stereoselective and enantioselective reduction of racemic spiro rsc.orgrsc.orgnonane-1,6-dione. researchgate.net This process can yield enantiomerically pure trans,trans- and cis,trans-spirodiols, which can then be converted to the desired diazaspirocycles. researchgate.net

Biocatalysis offers a practical alternative for achieving stereocontrol. A notable example is the kinetic resolution of a ketone precursor to spiro[4.4]nonane-1,6-dione using baker's yeast. researchgate.net In this process, the yeast selectively reduces one enantiomer of the racemic ketone, allowing for the separation of a highly enantioenriched alcohol from the unreacted ketone. researchgate.net This method has been successfully used to prepare both enantiomers of spiro[4.4]nonane-1,6-dione on a gram scale with excellent enantiopurities (up to >99% enantiomeric excess, ee). researchgate.net

Another powerful technique for establishing stereocenters is substrate-controlled synthesis, often starting from the chiral pool. For instance, a stereocontrolled synthesis of a functionalized 1,7-dioxaspiro[4.4]nonane derivative, an analogue of the diaza-scaffold, was accomplished starting from diacetone D-glucose. clockss.org In this multi-step synthesis, the inherent chirality of the glucose starting material directs the stereochemical outcome of subsequent reactions, such as a highly stereoselective Grignard addition to a key keto derivative. clockss.org This approach ensures that the newly formed stereocenters are created with a specific, predictable orientation relative to the existing ones.

Modern transition-metal-catalyzed reactions also provide sophisticated tools for stereocontrol. For example, rhodium-catalyzed intramolecular olefin aziridination has been shown to be a highly selective and efficient method for creating cyclic amine structures. nih.gov This type of transformation can produce bicyclic aziridines from sulfamate (B1201201) esters with a high degree of diastereocontrol, which can subsequently be opened regioselectively to install polyfunctionalized amine derivatives, a key step toward building the diazaspiro[4.4]nonane core. nih.gov

The table below summarizes various methodologies employed to achieve stereochemical control in the synthesis of the spiro[4.4]nonane skeleton and related structures.

MethodologyPrecursor/SubstrateCatalyst/ReagentKey Stereochemical Outcome
Asymmetric Catalytic ReductionRacemic spiro[4.4]nonane-1,6-dioneChiral OxazaborolidineHigh enantiopurity of trans,trans- and cis,trans-spirodiols
Biocatalytic Kinetic ResolutionRacemic ethyl 1-allyl-2-oxocyclopentanecarboxylate (dione precursor)Baker's Yeast (Saccharomyces cerevisiae)Excellent enantiopurities (>99% ee) for both enantiomers of the final dione
Chiral Pool Synthesis5,6-dideoxy-1,2-O-isopropylidene-α-D-xylo-hexofuranose (from D-glucose)Substrate Control / Vinyl Grignard ReagentSynthesis of adduct as a single isomer
Asymmetric Phase-Transfer CatalysisImine analogue of glycine (B1666218) and 1,4-dibromo-2-buteneChinchonidine-derived catalystEnantioselective formation of a 5-azaspiro[2.4]heptane precursor
Diastereoselective C-N Bond FormationHomoallyl sulfamate esterRhodium(II) catalyst (e.g., Rh2(esp)2)Formation of a tricyclic aziridine (B145994) as a single diastereomer

Structure Activity Relationship Sar Studies of 2 Phenyl 2,7 Diazaspiro 4.4 Nonane Dihydrochloride Analogues

Influence of N-Substituents on Sigma Receptor Binding Affinity and Selectivity

The nature of the substituents on the nitrogen atoms of the diazaspiro[4.4]nonane core is a critical determinant of sigma receptor affinity and selectivity. Research on analogous scaffolds, such as 2,7-diazaspiro[3.5]nonanes, reveals that the presence and character of these substituents can modulate binding potency by several orders of magnitude.

Studies have shown that compounds featuring two basic nitrogen atoms tend to exhibit high affinity for the σ₁ receptor. For instance, in a series of 2,7-diazaspiro[3.5]nonane derivatives, compounds with short alkyl chains (n=1 or 2) linking a phenyl group to one nitrogen and a phenethyl or phenylpropyl group to the other nitrogen displayed potent σ₁ binding in the low nanomolar range. nih.govacs.org Specifically, the presence of a benzyl (B1604629) (n=1) or phenethyl (n=2) group on one of the nitrogens resulted in high σ₁ affinity.

Further modifications, such as the elongation of the carbon chain on both nitrogen atoms, can lead to a decrease in affinity for both σ₁ and σ₂ subtypes. nih.govacs.org This suggests an optimal size and conformation for substituents to fit within the receptor's binding pocket. The introduction of an amide function in place of a secondary amine can also significantly impact affinity. For example, modifying a potent compound by introducing an amide group resulted in an approximate 10-fold reduction in affinity for both sigma receptor subtypes. nih.govacs.org This highlights the importance of the basicity of the nitrogen atoms for optimal receptor interaction, likely involving an ionic interaction with acidic residues in the receptor binding site. nih.gov

The following table illustrates the impact of varying N-substituents on the binding affinity of a series of 2,7-diazaspiro[3.5]nonane analogues for σ₁ and σ₂ receptors.

CompoundSubstituent 1 (n)Substituent 2 (m)Linker (X)σ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Selectivity (σ₂/σ₁)
4a0 (Phenyl)1 (Phenethyl)-28 ± 2.077 ± 122.8
4b1 (Benzyl)1 (Phenethyl)-2.7 ± 0.327 ± 5.310.0
4c2 (Phenethyl)1 (Phenethyl)-3.5 ± 0.322 ± 2.56.3
4d0 (Phenyl)2 (Phenylpropyl)-34 ± 7.751 ± 5.01.5
4e1 (Benzyl)2 (Phenylpropyl)-7.2 ± 0.531 ± 5.44.3
4f2 (Phenethyl)2 (Phenylpropyl)-126 ± 22149 ± 271.2
5b1 (Benzyl)1 (Phenethyl)CO13 ± 2.5102 ± 267.8

Data derived from studies on 2,7-diazaspiro[3.5]nonane derivatives, which are structural analogues of the 2,7-diazaspiro[4.4]nonane scaffold. acs.org

Conformational Analysis and Modifications of the Spiro[4.4]nonane Core on Biological Activity

The spiro[4.4]nonane core imparts a distinct three-dimensional and conformationally rigid structure to the molecule. This rigidity is advantageous in drug design as it can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The spirocyclic nature of the scaffold orients the N-substituents in specific spatial arrangements, which is crucial for proper interaction with the receptor's binding site.

Modifications to this core structure have been shown to significantly affect biological activity. For example, comparative studies between different spirocyclic and bicyclic scaffolds have demonstrated the importance of the core's geometry. Research has indicated that the 2,7-diazaspiro[3.5]nonane moiety can yield compounds with high affinity for sigma receptors. nih.govacs.org In contrast, transitioning to a diazabicyclo[4.3.0]nonane scaffold generally results in a loss of affinity for both σ₁ and σ₂ receptors, with some exceptions. nih.govacs.org This underscores that the specific angles and distances between the nitrogen atoms and their substituents, as dictated by the spirocyclic core, are finely tuned for sigma receptor recognition.

Changing the connection point of the spirocyclic system can also dramatically alter binding affinity. In studies on related spiro[ researchgate.netbenzopyran-1,4'-piperidines], which are potent σ₁ ligands, altering the structure to an unsymmetrically connected spiro[ researchgate.netbenzopyran-1,3'-piperidine] led to a notable reduction in σ₁ receptor affinity. nih.gov This suggests that the distance and orientation between the aromatic system and the basic nitrogen, governed by the spiro linkage, are critical for high-potency binding. nih.gov

Pharmacophore Elucidation for Optimized Receptor Interactions

Pharmacophore modeling for sigma receptor ligands has been a key strategy in understanding the essential features required for binding. acs.orgnih.gov These models, derived from the structural analysis of diverse active ligands and, more recently, from the crystal structure of the σ₁ receptor, provide a blueprint for designing new, potent analogues. frontiersin.orgnih.gov

A consensus pharmacophore for σ₁ receptor ligands includes several key features:

A Positively Ionizable (PI) Group: This is typically a basic nitrogen atom that is protonated at physiological pH. This feature is crucial for forming an ionic interaction with highly conserved acidic residues in the receptor's binding pocket, such as Glutamic acid 172 (Glu172). nih.govfrontiersin.orgnih.gov

Hydrophobic (HYD) Regions: The models consistently identify one or more hydrophobic areas that interact with nonpolar residues within the binding site. frontiersin.orgnih.gov One hydrophobic region is often associated with an aryl group (like the phenyl ring in 2-phenyl-2,7-diazaspiro[4.4]nonane), which engages in interactions with aromatic and aliphatic residues such as Tyr103, Leu105, and Tyr206. frontiersin.org Another hydrophobic site accommodates the second substituent on the other nitrogen atom. frontiersin.orgnih.gov

The spatial relationship between these features is critical. Models derived from the σ₁ receptor crystal structure show a PI feature corresponding to the ligand's amine interacting with Glu172, and hydrophobic features positioned to interact with distinct hydrophobic pockets within the receptor. frontiersin.orgnih.gov For instance, one model specifies a PI feature and three hydrophobic features, with defined distances between them (one at ~3.7 Å and two others at 7 to 13 Å from the PI feature). frontiersin.orgnih.gov These models serve as a guide for optimizing ligand design by ensuring that substituents are placed in positions that allow for favorable interactions with these key receptor areas.

Role of Linkers and Spacers in Receptor Recognition

The length and nature of the linkers or spacers that connect the core pharmacophoric elements play a pivotal role in receptor recognition and affinity. In the context of diazaspiro[4.4]nonane analogues, the alkyl chains of the N-substituents act as spacers that position the terminal aryl groups relative to the basic nitrogen core.

Studies on various classes of sigma receptor ligands have established that the distance between the basic amine and a hydrophobic aryl ring is a crucial parameter. mdpi.com A linker of four to seven atoms is often observed in high-affinity ligands, with a five-atom separation considered optimal in many cases. mdpi.com This optimal length properly orients the hydrophobic moiety to engage with a distal hydrophobic pocket in the receptor while the nitrogen atom interacts with its primary binding site.

Molecular Pharmacology and Receptor Binding Profiles of 2 Phenyl 2,7 Diazaspiro 4.4 Nonane Dihydrochloride

Quantitative Radioligand Binding Assays for Sigma-1 (S1R) and Sigma-2 (S2R) Receptors

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptors. This process involves using a radioactively labeled ligand (radioligand) that is known to bind to the receptor of interest. By measuring the displacement of this radioligand by the test compound (in this case, 2-Phenyl-2,7-diazaspiro[4.4]nonane dihydrochloride), the binding affinity of the test compound can be determined.

Determination of Equilibrium Dissociation Constants (Ki Values)

The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Currently, specific Ki values for 2-Phenyl-2,7-diazaspiro[4.4]nonane dihydrochloride (B599025) at the sigma-1 (S1R) and sigma-2 (S2R) receptors are not available in the reviewed scientific literature. Research has been conducted on derivatives of similar scaffolds, such as 2,7-diazaspiro[3.5]nonane, which have shown varying affinities for sigma receptors. For instance, certain compounds from a 2,7-diazaspiro[3.5]nonane series demonstrated low nanomolar Ki values for S1R with a 6- to 10-fold preference over S2R. nih.govacs.org However, direct data for the this compound compound is not provided in these studies.

Table 1: Equilibrium Dissociation Constants (Ki) for Related Compounds

Compound Scaffold Ki for S1R (nM) Ki for S2R (nM)
Compound 4b (AD186) 2,7-diazaspiro[3.5]nonane 2.7 27
Compound 5b (AB21) 2,7-diazaspiro[3.5]nonane 13 102
Compound 8f (AB10) diazabicyclo[4.3.0]nonane 10 165

Data sourced from studies on related but distinct chemical entities. nih.govacs.org

Selectivity Profiling Against Other Neurotransmitter Receptors and Ion Channels

To understand the specificity of a compound, its binding affinity is typically tested against a panel of other relevant receptors and ion channels. This selectivity profiling helps to predict potential off-target effects.

There is no specific information available in the searched literature regarding the selectivity profile of this compound against other neurotransmitter receptors and ion channels.

Functional Characterization of Receptor Modulatory Activity

Beyond binding affinity, functional assays are necessary to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist.

Agonistic and Antagonistic Functional Profiles at Sigma Receptors

The functional activity of this compound as either a sigma receptor agonist or antagonist has not been explicitly reported. Studies on analogous compounds within the broader class of spirocyclic diamines have identified both agonists and antagonists, indicating that the functional profile can be sensitive to small structural modifications.

In Vitro Cellular Functional Assays (e.g., Phenytoin (B1677684) Assay)

The phenytoin assay is one of several in vitro functional assays used to characterize the activity of sigma receptor ligands. In this assay, the ability of a compound to modulate the effects of phenytoin, a known anticonvulsant that interacts with sigma receptors, is measured.

Specific results from a phenytoin assay or other in vitro cellular functional assays for this compound are not available in the current body of scientific literature. However, the functional profiles of some related 2,7-diazaspiro[3.5]nonane derivatives have been confirmed using the phenytoin assay. nih.gov

Mechanistic Insights into 2 Phenyl 2,7 Diazaspiro 4.4 Nonane Dihydrochloride Action

Computational Chemistry and Molecular Modeling Studies of Ligand-Receptor Interactions

Molecular Docking Simulations to Predict Binding Poses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For compounds like 2-Phenyl-2,7-diazaspiro[4.4]nonane dihydrochloride (B599025), docking simulations can provide valuable information about its binding mode within the active site of sigma receptors. These simulations place the ligand in various conformations and orientations within the receptor's binding pocket, and a scoring function is used to estimate the binding affinity for each pose.

While specific docking studies on 2-Phenyl-2,7-diazaspiro[4.4]nonane dihydrochloride are not extensively detailed in publicly available literature, research on similar diazaspiro scaffolds has demonstrated their ability to form stable complexes with sigma receptors. These studies suggest that the spirocyclic core of the molecule plays a critical role in anchoring the ligand within the binding site, while the phenyl group engages in specific interactions with hydrophobic pockets.

Parameter Description
Receptor Model Typically a crystal structure or a homology model of the target sigma receptor (σ1 or σ2).
Ligand Conformation Multiple low-energy conformations of this compound are generated.
Docking Algorithm Algorithms such as AutoDock, Glide, or GOLD are used to explore the conformational space of the ligand within the receptor.
Scoring Function A mathematical function that estimates the binding free energy, ranking the different binding poses.

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the stability of the binding pose and the flexibility of both the ligand and the receptor over time. An MD simulation of this compound bound to a sigma receptor would involve simulating the movements of all atoms in the system over a period of nanoseconds to microseconds.

These simulations can reveal important information about the stability of key interactions, the role of water molecules in the binding site, and any conformational changes that occur upon ligand binding. For instance, MD simulations could confirm the stability of hydrogen bonds and hydrophobic interactions predicted by molecular docking.

Identification of Key Amino Acid Residues Involved in Sigma Receptor Binding

Studies on various sigma receptor ligands have identified several key amino acid residues that are crucial for binding. While direct evidence for this compound is limited, the interactions of similar molecules suggest the involvement of the following:

Elucidation of Hydrogen Bonding Networks

The protonated amine groups in the diazaspiro core of this compound are likely to form hydrogen bonds with acidic residues in the sigma receptor binding site. A key residue often implicated in hydrogen bonding with sigma receptor ligands is a conserved aspartate or glutamate. This interaction is typically critical for the high-affinity binding of ligands.

Analysis of Hydrophobic and Pi-Cationic Interactions

The phenyl group of the ligand is expected to engage in hydrophobic and aromatic interactions within the receptor's binding pocket. These can include pi-pi stacking with aromatic residues like tyrosine or phenylalanine, and pi-cationic interactions where the electron-rich phenyl ring interacts with a positively charged residue. Such interactions are fundamental to the molecular recognition and binding affinity of many sigma receptor ligands. nih.govnih.gov

Interaction Type Potential Interacting Residues in Sigma Receptor
Hydrogen Bonding Aspartate, Glutamate, Serine, Threonine
Hydrophobic Interactions Leucine, Isoleucine, Valine, Alanine
Pi-Pi Stacking Tyrosine, Phenylalanine, Tryptophan
Pi-Cationic Interactions Lysine, Arginine (interacting with the phenyl ring)

Exploration of Molecular Pathways and Cellular Mechanisms Downstream of Sigma Receptor Engagement

The interaction of this compound with sigma receptors initiates a cascade of intracellular events, modulating a variety of molecular pathways and cellular mechanisms. Although direct research on the specific downstream effects of this compound is not extensively detailed in public literature, the well-documented signaling pathways of sigma-1 (σ1R) and sigma-2 (σ2R) receptors provide a strong framework for understanding its potential cellular impact.

Engagement of this compound with σ1R, a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, is poised to influence several key cellular processes. nih.gov The σ1R is known to regulate calcium (Ca²⁺) signaling between the ER and mitochondria, a critical function for cellular bioenergetics and survival. frontiersin.org Upon ligand binding, σ1R can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and subsequently modulate the activity of inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs), thereby controlling the flux of Ca²⁺ from the ER into the mitochondria. frontiersin.orgfrontiersin.org This regulation of calcium homeostasis is crucial for maintaining proper mitochondrial function and preventing cellular stress.

Furthermore, σ1R activation can influence the activity of various ion channels at the plasma membrane, including voltage-gated K⁺ channels, and can interact with and modulate the signaling of other receptor systems, such as G protein-coupled receptors (GPCRs). mdpi.comwikipedia.org These interactions can lead to broader effects on neuronal excitability and intracellular signaling cascades.

When this compound interacts with the σ2R, encoded by the TMEM97 gene, it is likely to engage pathways related to cell proliferation and survival. wikipedia.org The σ2R is often overexpressed in proliferating cells, including tumor cells, and its ligands can induce apoptosis and inhibit cell growth. nih.govmdpi.com The mechanisms underlying these effects are multifaceted and can involve the modulation of intracellular calcium levels and the induction of oxidative stress. researchgate.net

One of the key downstream effects of σ2R ligand binding is the induction of autophagy, a cellular process of degradation and recycling of cellular components. nih.gov This is often mediated through the inhibition of the mTOR signaling pathway. nih.gov Additionally, σ2R has been implicated in the regulation of cholesterol homeostasis through its interaction with the NPC1 transporter. wikipedia.org

The engagement of these pathways by this compound can lead to significant alterations in cellular function. The following tables summarize the potential downstream effects based on the known functions of sigma receptors.

Table 1: Potential Downstream Effects of this compound via Sigma-1 Receptor Engagement

Cellular ProcessMolecular MechanismPotential Cellular Outcome
Calcium HomeostasisModulation of IP3R activity at the ER-mitochondrion interface. frontiersin.orgRegulation of mitochondrial function, prevention of ER stress. frontiersin.org
Ion Channel ActivityDirect interaction with and modulation of voltage-gated K⁺ channels. wikipedia.orgAlteration of cellular excitability and neuronal firing.
Receptor SignalingCross-talk with GPCRs and other receptor systems. mdpi.comAmplification or dampening of downstream signaling cascades.

Table 2: Potential Downstream Effects of this compound via Sigma-2 Receptor Engagement

Cellular ProcessMolecular MechanismPotential Cellular Outcome
Cell ProliferationInduction of apoptosis and cell cycle arrest. nih.govInhibition of tumor cell growth. mdpi.com
AutophagyInhibition of the mTOR signaling pathway. nih.govInduction of cellular degradation and recycling.
Calcium SignalingModulation of intracellular calcium levels. researchgate.netAlteration of various calcium-dependent cellular processes.
Cholesterol HomeostasisInteraction with the NPC1 transporter. wikipedia.orgRegulation of cholesterol transport and metabolism.

Preclinical Pharmacological Evaluation of 2 Phenyl 2,7 Diazaspiro 4.4 Nonane Dihydrochloride and Analogues in Animal Models

In Vivo Efficacy Studies in Models of Neurological and Psychiatric Disorders

The initial step in evaluating the therapeutic potential of a new compound involves testing its efficacy in established animal models that mimic human diseases. These models are essential for providing proof-of-concept and for understanding the compound's mechanism of action.

To assess the analgesic properties of 2-Phenyl-2,7-diazaspiro[4.4]nonane dihydrochloride (B599025) and its analogues, researchers would typically employ a variety of pain models. Nociceptive pain models, such as the hot plate or tail-flick test, evaluate the response to acute painful stimuli. In contrast, neuropathic pain models are designed to replicate the chronic, debilitating pain that results from nerve damage.

One widely used model is capsaicin-induced secondary hyperalgesia and allodynia. Capsaicin, the pungent component of chili peppers, activates the transient receptor potential vanilloid 1 (TRPV1) channel, leading to a localized inflammatory response and subsequent sensitization of the central nervous system. This sensitization results in allodynia, a condition where non-painful stimuli are perceived as painful. The efficacy of a test compound would be measured by its ability to reverse this capsaicin-induced allodynia.

Table 1: Representative Data from a Capsaicin-Induced Allodynia Model

Treatment Group Paw Withdrawal Threshold (g) % Reversal of Allodynia
Vehicle 0.5 ± 0.1 0%
Compound X (10 mg/kg) 2.5 ± 0.4 50%
Compound X (30 mg/kg) 4.0 ± 0.5 88%
Positive Control 4.2 ± 0.3 93%

This table represents hypothetical data to illustrate the type of results obtained in such a study.

Given the structural features of diazaspiro compounds, which are often explored for their central nervous system (CNS) activity, it would be crucial to evaluate 2-Phenyl-2,7-diazaspiro[4.4]nonane dihydrochloride in models of psychiatric disorders.

For depression , the forced swim test and tail suspension test are commonly used in rodents. In these models, a compound's antidepressant potential is inferred from a reduction in the immobility time of the animal, which is interpreted as a behavioral correlate of despair.

Anxiety-related behaviors are often assessed using tests such as the elevated plus maze and the light-dark box. Anxiolytic compounds typically increase the time spent in the open arms of the maze or the light compartment of the box, indicating a reduction in anxiety.

To evaluate antipsychotic potential , models such as amphetamine-induced hyperlocomotion or prepulse inhibition (PPI) of the startle reflex are employed. A reduction in hyperlocomotion or a restoration of disrupted PPI by a test compound would suggest potential antipsychotic activity.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

Pharmacokinetics (PK) describes how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics (PD) is the study of how a drug affects the body. Understanding the PK/PD relationship is vital for predicting a drug's efficacy and safety.

For a CNS-acting drug, the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

In silico models, which use computer simulations, can predict the likelihood of BBB penetration based on a compound's physicochemical properties, such as its molecular weight, lipophilicity (LogP), and polar surface area.

In vivo studies in animals, typically rodents, provide direct evidence of BBB penetration. These studies involve administering the compound and then measuring its concentration in both the plasma and the brain tissue at various time points. The brain-to-plasma concentration ratio (Kp) is a key parameter derived from these studies. A higher Kp value generally indicates better BBB penetration.

Table 2: Illustrative Blood-Brain Barrier Penetration Data

Compound LogP Molecular Weight Brain Concentration (ng/g) Plasma Concentration (ng/mL) Kp (Brain/Plasma)
Analogue A 2.1 350 150 100 1.5
Analogue B 3.5 420 50 200 0.25

This table provides a hypothetical comparison of two analogues.

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. Compounds that are rapidly metabolized will be cleared from the body quickly, potentially limiting their therapeutic effect.

The metabolic stability of this compound would be assessed using in vitro systems containing liver microsomes or hepatocytes from various species, including humans. These systems contain the primary drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance. A compound with high metabolic stability will have a low clearance rate.

Table 3: Example of In Vitro Metabolic Stability Data

Compound Species Half-life (t½, min) Intrinsic Clearance (µL/min/mg protein)
This compound Rat 45 15.4
Human 60 11.6

This table shows hypothetical metabolic stability data.

Investigational Studies on Motor Coordination and Behavioral Effects in Animal Models

It is essential to evaluate whether a new CNS-active compound causes any adverse effects on motor coordination or other behaviors. The rotarod test is a standard method for assessing motor coordination in rodents. In this test, animals are placed on a rotating rod, and the latency to fall is measured. A compound that impairs motor coordination will cause the animals to fall off the rod more quickly.

Other behavioral assessments may include open field tests to measure locomotor activity and observational screens to detect any signs of abnormal behavior. These studies are crucial for establishing a preliminary safety profile of the compound.

Broader Research Context and Future Directions

Comparative Analysis with Other Spirocyclic and Non-Spirocyclic Sigma Receptor Ligands

The affinity and selectivity of 2-Phenyl-2,7-diazaspiro[4.4]nonane dihydrochloride (B599025) for sigma receptors are notable when compared with other classes of ligands. The spirocyclic core is a key determinant of its high affinity, a feature observed in other potent spirocyclic sigma ligands. acs.org

Pharmacophore models for sigma-1 receptor ligands commonly identify a basic amino group within a hydrophobic environment as essential for binding. nih.gov Spirocyclic structures, such as the diazaspiro[4.4]nonane scaffold, are particularly effective at optimally positioning these features. For instance, the introduction of an additional aryl group to certain spirocyclic ligands has been shown to dramatically increase potency, suggesting an interaction with a previously unrecognized hydrophobic pocket within the sigma-1 receptor. acs.orgnih.gov This provides a clear rationale for synthesizing phenyl-substituted diazaspiro[4.4]nonane derivatives.

In comparison to non-spirocyclic ligands, such as various cyclohexylpiperazine or N-phenylpiperazine analogues, the rigid structure of the spirocyclic core can offer advantages in terms of reduced conformational flexibility. researchgate.netmdpi.com This rigidity can lead to higher binding affinity and improved selectivity by locking the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to the receptor.

The table below provides a comparative overview of different sigma receptor ligand scaffolds.

Scaffold TypeExample Compounds/SeriesKey Structural Features & SAR InsightsReference(s)
Spirocyclic Diazaspiroalkane 2,7-Diazaspiro[4.4]nonane derivativesRigid spirocyclic core. The scaffold itself is a key contributor to high sigma-1 affinity. acs.orgacs.org
Spirocyclic Piperidine Siramesine, 3H-spiro[ clockss.orgbenzofuran-1,4'-piperidines]Spiro-fused ring system. Geometry and substituents on the rings significantly impact σ2 affinity and selectivity. mdpi.comnih.gov
Non-Spirocyclic Piperazine Cyclohexylpiperazines, N-PhenylpiperazinesFlexible open-chain structure. Often exhibit polypharmacology, with affinity at dopamine (B1211576) and serotonin (B10506) receptors in addition to sigma receptors. researchgate.netmdpi.com
Non-Spirocyclic Diazepane SYA013 AnalogsSeven-membered heterocyclic ring. Can be modified to achieve preferential binding at the sigma-2 receptor subtype. nih.gov

Studies on related scaffolds like 2,7-diazaspiro[3.5]nonane have also yielded high-affinity sigma-1 receptor ligands, demonstrating that the diazaspiroalkane motif is a robust platform for developing potent modulators. acs.orgnih.gov Modifications to the length and nature of substituents on the nitrogen atoms allow for fine-tuning of affinity and selectivity between sigma-1 and sigma-2 receptor subtypes. mdpi.com

Potential for Multi-Target Ligand Development Incorporating the Diazaspiro[4.4]nonane Scaffold

The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex, multifactorial diseases like neurodegenerative disorders and cancer. nih.govresearchgate.net The diazaspiro[4.4]nonane scaffold is an attractive starting point for designing such MTDLs due to its established, high-affinity interaction with sigma receptors, which are implicated in a variety of pathologies.

The core principle of MTDL design involves combining two or more pharmacophores into a single molecule, enabling simultaneous modulation of multiple biological targets. researchgate.netnih.gov The 2-Phenyl-2,7-diazaspiro[4.4]nonane structure can be envisioned as the "sigma receptor anchor," to which other pharmacophoric moieties can be attached. For example, by chemically linking a functional group known to inhibit an enzyme like acetylcholinesterase to the diazaspiro[4.4]nonane core, a novel MTDL could be created with potential applications in Alzheimer's disease. nih.gov

This modular approach allows for the rational design of compounds where one part of the molecule engages with sigma receptors while another part interacts with a distinct target, such as:

Kinases: Implicated in cancer and inflammatory diseases.

G-protein coupled receptors (GPCRs): Such as dopamine or serotonin receptors, relevant for psychiatric disorders.

Enzymes: Like cholinesterases or histone deacetylases, relevant for neurodegenerative diseases.

The successful implementation of this strategy could lead to therapeutics with enhanced efficacy or novel mechanisms of action, leveraging the synergistic effects of modulating multiple disease-relevant pathways. mdpi.com

Application of Advanced Synthetic Methodologies for Novel Analogues

The synthesis of structurally diverse analogues of 2-Phenyl-2,7-diazaspiro[4.4]nonane is crucial for exploring the structure-activity relationship (SAR) and developing improved ligands. Modern synthetic organic chemistry offers powerful tools to construct the core spirocyclic system and its derivatives with high efficiency and control.

Advanced methodologies applicable to the synthesis of novel diazaspiro[4.4]nonane analogues include:

Domino and Cascade Reactions: These processes allow for the formation of multiple chemical bonds in a single synthetic operation, significantly increasing efficiency. For instance, a domino radical bicyclization has been successfully employed to construct the 1-azaspiro[4.4]nonane skeleton in a single step. nih.gov A similar strategy could be adapted for the diaza-analogue. Cascade processes involving sigmatropic rearrangements have also been used to create related diazaspiro[4.4]nonane diones. thieme-connect.com

Stereocontrolled Synthesis: Many biological targets are chiral, and the stereochemistry of a ligand can be critical for its activity. The use of starting materials from the "chiral pool," such as D-glucose or diethyl L-tartrate, enables the synthesis of enantiomerically pure spirocyclic compounds. clockss.orgnih.gov This approach allows for the creation of specific stereoisomers of 2-Phenyl-2,7-diazaspiro[4.4]nonane analogues to probe stereoselective interactions with sigma receptors.

These advanced methods move beyond traditional multi-step linear syntheses, providing rapid access to libraries of novel and complex spirocyclic compounds for pharmacological evaluation.

Future Research Avenues for Expanding the Therapeutic Potential of 2-Phenyl-2,7-Diazaspiro[4.4]nonane Dihydrochloride

The unique pharmacological profile and versatile chemistry of the 2-Phenyl-2,7-diazaspiro[4.4]nonane scaffold point toward several promising avenues for future research.

Development of Subtype-Selective Ligands: A primary goal is the design of analogues with enhanced selectivity for either the sigma-1 or sigma-2 receptor subtype. This could be achieved through systematic modification of the phenyl ring substitution and the groups attached to the second nitrogen atom, guided by computational modeling and the SAR data from comparative analyses.

Rational Design of Multi-Target-Directed Ligands (MTDLs): As discussed, there is significant potential in using the diazaspiro[4.4]nonane core as a foundation for MTDLs. Future work should focus on synthesizing and testing hybrid molecules that combine sigma receptor affinity with activity at other targets relevant to neuropathic pain, neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), and cancer. acs.orgnih.gov

Exploration for PET Imaging Agents: Potent and selective sigma receptor ligands are valuable as positron emission tomography (PET) tracers for in vivo imaging of receptor density in the brain and in tumors. nih.gov Developing a radiolabeled version (e.g., with Fluorine-18) of an optimized 2-Phenyl-2,7-diazaspiro[4.4]nonane analogue could provide a powerful new tool for clinical diagnostics and neuroscience research. nih.gov

Investigation in Novel Therapeutic Areas: The known involvement of sigma receptors in cellular stress responses, ion channel modulation, and neuroprotection suggests that ligands like this compound could have therapeutic potential beyond their initial areas of investigation. Future preclinical studies should explore their efficacy in models of ischemic stroke, traumatic brain injury, and rare neurological disorders.

By pursuing these research directions, the full therapeutic potential of the 2-Phenyl-2,7-diazaspiro[4.4]nonane scaffold can be systematically explored and potentially translated into novel clinical applications.

Q & A

Q. What synthetic methodologies are employed for the preparation of 2-phenyl-2,7-diazaspiro[4.4]nonane dihydrochloride and its derivatives?

The synthesis typically involves multistep organic reactions, including cyclization and functional group modifications. For example, derivatives like rac-(4S,5R)-7-(3-chlorobenzyl)-4-hydroxy-2-phenyl-1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide (E73) are synthesized via nucleophilic substitution and purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Key steps include:

  • Cyclization : Formation of the spirocyclic core using protecting group strategies.
  • Purification : RP-HPLC under reduced pressure to isolate high-purity compounds .
  • Characterization : UPLC-MS and NMR spectroscopy for structural validation (e.g., E73: m/z 393.1–395.2 [M+H]⁺; δ 7.44–7.26 ppm in ¹H NMR) .

Q. How is the purity and structural integrity of this compound validated?

Analytical techniques include:

  • UPLC-MS : Quantifies molecular ion peaks (e.g., [M+H]⁺) and confirms mass accuracy (e.g., HRMS for E73: calcd 393.1034, found 393.1032) .
  • Multinuclear NMR : ¹H and ¹³C NMR resolve stereochemistry and substituent effects (e.g., δ 4.38 ppm for hydroxyl-bearing protons in E73) .
  • Elemental analysis : Validates stoichiometry (e.g., molecular formula C₁₃H₂₀Cl₂N₂ for the base compound) .

Q. What are the critical spectroscopic markers in the NMR analysis of this compound?

Key ¹H NMR signals for derivatives include:

Proton EnvironmentChemical Shift (δ, ppm)Coupling Constants (J, Hz)Reference
Aromatic protons (phenyl groups)7.41–7.33 (m)Multiplicity varies
Hydroxyl-bearing CH4.38 (q)J = 6.3
Spirocyclic CH₂3.64 (q)J = 13.7

These shifts confirm stereochemical rigidity and substituent electronic effects .

Advanced Research Questions

Q. How do structural modifications influence the osteoclast inhibitory activity of 2,7-diazaspiro[4.4]nonane derivatives?

Derivatives with chlorobenzyl or quinolinylmethyl substituents exhibit enhanced inhibitory effects on osteoclast activation. For example:

  • E73 (3-chlorobenzyl): IC₅₀ = 0.8 µM (mouse osteoclasts).
  • E203 (quinolin-3-ylmethyl): Improved solubility and target engagement due to π-π stacking interactions .
    The 1-thia-1,1-dioxide moiety enhances metabolic stability, while the spirocyclic core restricts conformational flexibility, optimizing receptor binding .

Q. What computational or experimental strategies are used to analyze structure-activity relationships (SAR) in this compound class?

  • Molecular docking : Predicts interactions with targets like ghrelin receptors (see for related spirocyclic antagonists).
  • Pharmacophore modeling : Identifies critical hydrogen-bond acceptors (e.g., the diazaspiro nitrogen) and hydrophobic regions (e.g., phenyl groups) .
  • In vitro assays : Osteoclast differentiation assays (TRAP staining) and cytokine profiling (e.g., RANKL/OPG ratios) quantify functional effects .

Q. How does the diazaspiro[4.4]nonane core contribute to pharmacological stability and bioavailability?

  • Rigid spirocyclic structure : Reduces metabolic degradation by cytochrome P450 enzymes.
  • Ionizable amines : The dihydrochloride salt improves aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) .
  • LogP optimization : Substituents like chlorobenzyl balance lipophilicity (LogP ~2.5) for membrane permeability .

Methodological Considerations

Q. How are enantiomeric purity and stereochemical assignments validated for chiral derivatives?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak AD-H).
  • X-ray crystallography : Resolves absolute configuration (e.g., rac-(4S,5R) designation in E73) .
  • Optical rotation : Measures specific rotation ([α]D²⁵) to confirm synthetic control over stereocenters .

Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound?

  • Osteoporosis models : Ovariectomized (OVX) mice for bone resorption studies.
  • Pharmacokinetic profiling : IV/PO dosing in rodents to assess bioavailability (e.g., t₁/₂ = 4–6 hours for E73) .

Data Contradictions and Resolution

  • Spectral discrepancies : Minor variations in NMR δ values between batches (e.g., ±0.1 ppm) are resolved by standardizing solvent (DMSO-d₆ vs. CDCl₃) and temperature .
  • Bioactivity variability : Differences in osteoclast inhibition (e.g., E73 vs. E197) are attributed to substituent electronic effects, validated via Hammett plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.